

Spectroscopic Profile of 4-Aminobenzohydrazide: A Technical Guide

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Compound of Interest

Compound Name: 4-Aminobenzohydrazide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data for **4-Aminobenzohydrazide** (CAS: 5351-17-7), a compound of interest in medicinal chemistry and drug development.^{[1][2]} The document outlines its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a foundational dataset for its identification, characterization, and quality control.

Molecular Structure and Overview

4-Aminobenzohydrazide ($C_7H_9N_3O$, Molecular Weight: 151.17 g/mol) is a derivative of benzoic acid featuring both an amino ($-NH_2$) and a hydrazide ($-CONHNH_2$) functional group.^[1] ^{[3][4]} These groups impart specific spectroscopic characteristics that are crucial for its structural elucidation. This guide presents a summary of its 1H NMR, ^{13}C NMR, IR, and Mass Spec data, followed by detailed experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. The following sections detail the proton (1H) and carbon-13 (^{13}C) NMR data for **4-Aminobenzohydrazide**.

1H NMR Spectral Data

The ^1H NMR spectrum provides information on the chemical environment, connectivity, and number of different types of protons in the molecule. The data below was referenced from a spectrum obtained in DMSO-d_6 .^[5]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.55	Doublet	2H	Ar-H (ortho to -C(O)NNH ₂)
~6.55	Doublet	2H	Ar-H (ortho to -NH ₂)
~5.50	Singlet (broad)	2H	-NH ₂ (aromatic amine)
~4.25	Singlet (broad)	2H	-NH ₂ (hydrazide)
~9.20	Singlet (broad)	1H	-NH- (hydrazide)

Note: Chemical shifts are approximate and can vary based on solvent and concentration. The broadness of the -NH and -NH₂ peaks is due to quadrupole broadening and chemical exchange.

^{13}C NMR Spectral Data

The ^{13}C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments.

Chemical Shift (δ) ppm	Assignment
~166.0	C=O (Carbonyl)
~151.0	Ar-C (attached to -NH ₂)
~129.0	Ar-CH (ortho to -C(O)NNH ₂)
~122.0	Ar-C (attached to -C(O)NNH ₂)
~113.0	Ar-CH (ortho to -NH ₂)

Experimental Protocol for NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer, such as a Bruker AC-300 (300 MHz for ^1H , 75 MHz for ^{13}C) or equivalent, is utilized.[3]

Sample Preparation:

- Approximately 5-10 mg of **4-Aminobenzohydrazide** is accurately weighed and dissolved in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).
- A small amount of a reference standard, such as Tetramethylsilane (TMS), may be added for chemical shift calibration ($\delta = 0.00$ ppm).
- The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

- The NMR tube is placed in the spectrometer's probe.
- The magnetic field is shimmed to achieve homogeneity and optimal resolution.
- For ^1H NMR, standard acquisition parameters are used, including a 90° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- For ^{13}C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum to single lines for each carbon. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are required due to the lower natural abundance of ^{13}C and its longer relaxation times.

Data Processing:

- The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum.
- Phase correction and baseline correction are applied to the spectrum.
- The spectrum is calibrated using the solvent peak or the internal standard (TMS).
- Integration of the ^1H NMR signals is performed to determine the relative proton ratios.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

IR Spectral Data

The table below summarizes the key absorption bands for **4-Aminobenzohydrazide**.

Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Functional Group
3400-3200	Strong, Broad	N-H Stretch	-NH ₂ (Amine & Hydrazide)
3050-3000	Medium	C-H Stretch	Aromatic C-H
~1640	Strong, Sharp	C=O Stretch (Amide I)	Amide
~1600 & ~1500	Medium-Strong	C=C Stretch	Aromatic Ring
~1560	Strong	N-H Bend (Amide II)	Amide
~1310	Medium	C-N Stretch	Aromatic Amine
~840	Strong	C-H Out-of-Plane Bend	1,4-disubstituted (para) benzene

Interpretation: The spectrum clearly indicates the presence of primary amine and hydrazide groups through the broad N-H stretching bands.^[6] The strong carbonyl absorption around 1640 cm⁻¹ is characteristic of the amide group, and the bands at ~1600 and ~1500 cm⁻¹ confirm the aromatic ring. The strong absorption at ~840 cm⁻¹ is a key indicator of the para-substitution pattern on the benzene ring.

Experimental Protocol for IR Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Sample Preparation (KBr Pellet Method):

- Approximately 1-2 mg of **4-Aminobenzohydrazide** is finely ground with ~100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle.
- The mixture is transferred to a pellet-forming die.
- A hydraulic press is used to apply high pressure (approx. 8-10 tons) to the die, forming a thin, transparent KBr pellet.

Sample Preparation (Attenuated Total Reflectance - ATR):

- A small amount of the solid **4-Aminobenzohydrazide** powder is placed directly onto the ATR crystal (e.g., diamond or germanium).
- Pressure is applied using the ATR accessory's clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

- A background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal is collected.
- The sample is placed in the spectrometer's beam path.
- The sample spectrum is recorded, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio over a standard range (e.g., 4000-400 cm^{-1}).
- The final absorbance or transmittance spectrum is generated by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Mass Spectral Data (Electron Ionization)

Electron Ionization (EI) is a hard ionization technique that causes extensive fragmentation, providing a structural "fingerprint."

m/z (mass-to-charge ratio)	Relative Intensity	Proposed Fragment Identity
151	High	$[M]^+$ (Molecular Ion)
120	High	$[M - NHNH_2]^+$ or $[H_2NC_6H_4CO]^+$
92	High	$[C_6H_4NH_2]^+$
65	Medium	$[C_5H_5]^+$

Interpretation: The molecular ion peak at m/z 151 confirms the molecular weight of the compound. A prominent fragment is observed at m/z 120, corresponding to the loss of the hydrazino group (- $NHNH_2$), resulting in the stable 4-aminobenzoyl cation. Further fragmentation leads to the aminophenyl cation at m/z 92 and the cyclopentadienyl cation at m/z 65, which are common fragments for substituted benzene rings.^{[7][8]}

Experimental Protocol for Mass Spectrometry

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction, is used. An electron ionization (EI) source is employed.

Sample Preparation:

- A dilute solution of **4-Aminobenzohydrazide** is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).

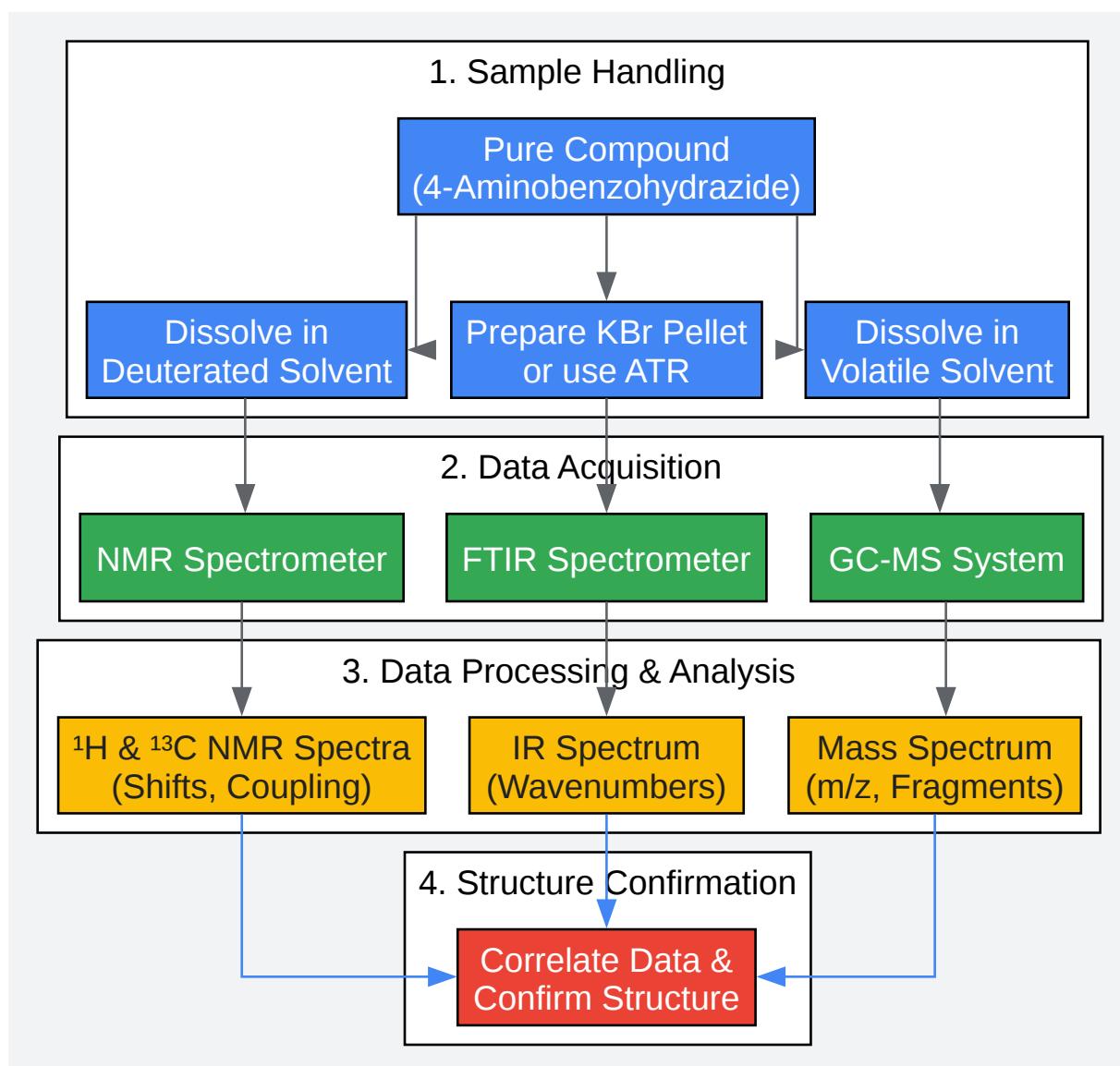
Data Acquisition (GC-MS):

- A small volume (e.g., 1 μ L) of the sample solution is injected into the GC inlet.
- The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column, which separates it from any impurities.
- The eluted compound enters the mass spectrometer's ion source.
- In the EI source, the gaseous molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

- The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion, generating the mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound like **4-Aminobenzohydrazide**.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.

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